

Off-Target Kinase Profile of JH-XI-10-02: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JH-XI-10-02

Cat. No.: B15543198

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For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of the off-target kinase interactions for **JH-XI-10-02**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 8 (CDK8).

JH-XI-10-02 is designed to induce the degradation of CDK8, a key regulator of transcription, by hijacking the cell's ubiquitin-proteasome system.[1][2][3][4] While highly potent against its intended target, assessing its interactions with other kinases across the kinome is crucial for identifying potential off-target effects and ensuring its utility as a selective chemical probe.

KinomeScan Off-Target Data

While direct KinomeScan data for **JH-XI-10-02** is not publicly available, data for its parent compound, JH-VIII-49, provides valuable insights into its potential off-target profile. A KinomeScan assay was performed by screening JH-VIII-49 at a concentration of 10 μ M against a panel of 468 kinases.[5] The results identified four kinases with greater than 90% inhibition, indicating potential off-target interactions.

Target Kinase	% Inhibition at 10 μ M	IC50 (nM)	Notes
CDK8	>90%	159 (for JH-XI-10-02)	Intended Target
CDK19	>90%	8 (for JH-VIII-49)	JH-XI-10-02 shows no effect on CDK19 levels.
NEK1	>90%	>10,000 (for JH-VIII-49)	Weak interaction confirmed by dose-response analysis.
PIKFYVE	>90%	Not Determined	A commercial enzyme assay was not available for follow-up.

Experimental Protocols

KinomeScan Competition Binding Assay

The KinomeScan platform utilizes a proprietary competition binding assay to quantify the interaction between a test compound and a panel of kinases. The fundamental principle involves measuring the amount of a kinase that is captured on an immobilized ligand in the presence and absence of the test compound.

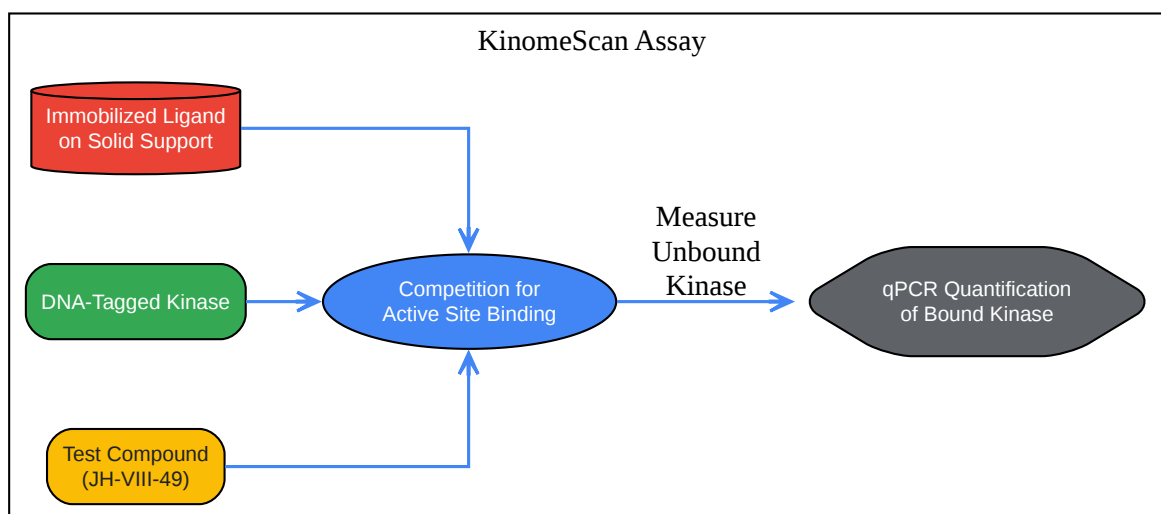
Assay Principle:

- **Components:** The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
- **Competition:** The test compound competes with the immobilized ligand for binding to the active site of the kinase.
- **Quantification:** The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

- **Data Analysis:** The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a DMSO control (% control). A lower % control value signifies a stronger binding affinity. Dissociation constants (K_d) can be determined by running the assay with a range of compound concentrations.

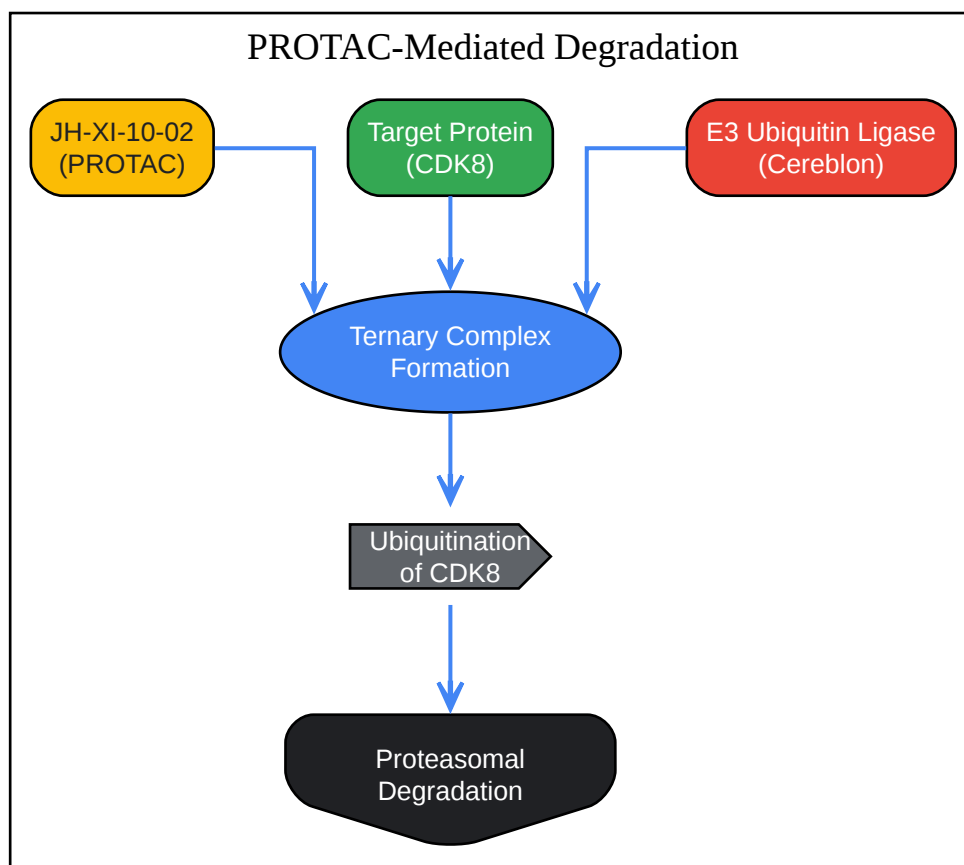
Visualizing the KinomeScan Workflow and PROTAC Action

To better illustrate the experimental and mechanistic aspects, the following diagrams are provided.



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A simplified workflow of the KinomeScan competition binding assay.



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*The mechanism of action for the PROTAC degrader **JH-XI-10-02**.*

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- To cite this document: BenchChem. [Off-Target Kinase Profile of JH-XI-10-02: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543198#kinomescan-data-for-jh-xi-10-02-off-target-kinases]

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